2,3,6,7-Tetrafluoroanthracene-9,10-dione
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Overview
Description
2,3,6,7-Tetrafluoroanthracene-9,10-dione is a fluorinated derivative of anthracene-9,10-dione, also known as anthraquinone. This compound is characterized by the presence of four fluorine atoms at the 2, 3, 6, and 7 positions of the anthracene ring. It has the molecular formula C14H4F4O2 and a molecular weight of 280.17 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,6,7-Tetrafluoroanthracene-9,10-dione can be synthesized through several methods. One common approach involves the fluorination of anthracene-9,10-dione using fluorinating agents such as elemental fluorine or fluorine-containing compounds. The reaction typically requires controlled conditions, including low temperatures and the presence of a catalyst to ensure selective fluorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process must be carefully monitored to maintain safety and achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetrafluoroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone structure to the corresponding hydroquinone.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or other oxygenated derivatives, while reduction typically produces hydroquinones .
Scientific Research Applications
2,3,6,7-Tetrafluoroanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorination on biological systems.
Medicine: Research into its potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Mechanism of Action
The mechanism of action of 2,3,6,7-tetrafluoroanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The fluorine atoms enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding to enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Anthracene-9,10-dione: The non-fluorinated parent compound.
1,4,5,8-Tetrafluoroanthracene-9,10-dione: Another fluorinated derivative with fluorine atoms at different positions.
2,3,6,7-Tetrachloroanthracene-9,10-dione: A chlorinated analogue with similar structural modifications.
Uniqueness
2,3,6,7-Tetrafluoroanthracene-9,10-dione is unique due to the specific placement of fluorine atoms, which significantly alters its chemical reactivity and physical properties compared to other derivatives. The presence of fluorine atoms at the 2, 3, 6, and 7 positions enhances its stability and electron-withdrawing capacity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H4F4O2 |
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Molecular Weight |
280.17 g/mol |
IUPAC Name |
2,3,6,7-tetrafluoroanthracene-9,10-dione |
InChI |
InChI=1S/C14H4F4O2/c15-9-1-5-6(2-10(9)16)14(20)8-4-12(18)11(17)3-7(8)13(5)19/h1-4H |
InChI Key |
WYPWRPJMICDWRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)C(=O)C3=CC(=C(C=C3C2=O)F)F |
Origin of Product |
United States |
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